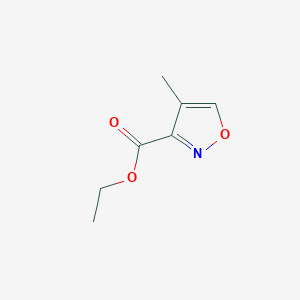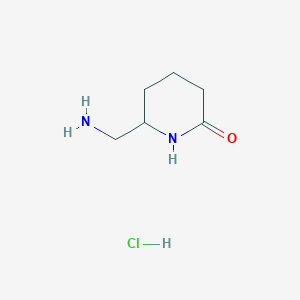
Ethyl 4-methylisoxazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-methylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 3-position and the methyl group at the 4-position are common structural features in this class of compounds, which are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of ethyl 4-methylisoxazole-3-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, a general synthesis approach for 4-isoxazolecarboxylic esters, including ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves annulation, condensation, cycloaddition, elimination, and esterification reactions . Another method includes the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine, which yields ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been improved by protecting the 4-acetyl group, facilitating the introduction of various electrophiles to the 5-methyl position .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including ethyl 4-methylisoxazole-3-carboxylate, can be characterized by spectroscopic methods such as FTIR and NMR, and confirmed by X-ray crystallography . Theoretical methods like density functional theory (DFT) can also be used to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a deeper understanding of the compound's structure .
Chemical Reactions Analysis
Ethyl 4-methylisoxazole-3-carboxylate can undergo various chemical reactions due to the presence of reactive sites in its structure. For example, photolysis of related ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate allows for the introduction of different electrophiles, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-methylisoxazole-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's boiling point, melting point, solubility, and stability. The molecular electrostatic potential (MEP) map and Mulliken population analysis can provide insights into the hydrogen bonding sites and the distribution of electron density within the molecule . These properties are essential for understanding the reactivity and potential applications of the compound in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Ethyl 4-methylisoxazole-3-carboxylate serves as a key compound in the synthesis of various medically relevant chemicals. For instance, it has been used in the development of immunomodulatory agents, as demonstrated by the transformation of 5-amino-3-methylisoxazole-4-carboxylic acid into ethyl ester of 3-methylisoxazole-4-carboxylic acid, a lead compound for new immunomodulatory agents (Ryng & Szostak, 2009). Additionally, the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, involving ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, highlights its utility in producing compounds with potential therapeutic applications (Cox, Prager, & Svensson, 2003).
Biomimetic Synthesis
Ethyl 4-methylisoxazole-3-carboxylate plays a crucial role in biomimetic synthesis, like in the high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for the convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Organic Chemistry and Functionalization
In organic chemistry, ethyl 4-methylisoxazole-3-carboxylate is used in various functionalization processes. For example, its lateral lithiation with 5,5-dimethyl-1,3-dioxanyl as a directing group illustrates its role in the functionalization of isoxazole AMPA analogs (Zhou & Natale, 1998).
Immunological Activities
Various derivatives of ethyl 4-methylisoxazole-3-carboxylate have been studied for their immunological activities. For instance, the series of 5-amino-3-methylisoxazole-4-carboxylic acid amides prepared by condensation with ethyl chloroformate showed differential stimulatory or inhibitory effects on human peripheral blood mononuclear cells (PMBC), as supported by QSAR studies (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Insecticidal and Bactericidal Activity
A study focusing on the synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives from ethyl 3-arylisoxazole-4-carboxylate demonstrated that some synthesized compounds exhibited good inhibitory effects against aphids and armyworms, indicating potential insecticidal and bactericidal activity (Li et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, “Ethyl 5-methylisoxazole-4-carboxylate”, indicates that it is a combustible liquid. It advises against food, drug, pesticide, or biocidal product use . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling this compound .
Zukünftige Richtungen
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery program .
Eigenschaften
IUPAC Name |
ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-11-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAHNBDYLZILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562913 | |
| Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylisoxazole-3-carboxylate | |
CAS RN |
38061-69-7 | |
| Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B1283245.png)







